2,3,5-Trichloro-6-(1,4-diazepan-1-yl)pyridine-4-carbonitrile
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Overview
Description
2,3,5-Trichloro-6-(1,4-diazepan-1-yl)-4-pyridyl cyanide is a chemical compound with the molecular formula C11H11Cl3N4 It is known for its unique structure, which includes a diazepane ring attached to a pyridine ring, and three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-(1,4-diazepan-1-yl)-4-pyridyl cyanide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5-trichloropyridine and 1,4-diazepane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like cyanogen bromide are employed to introduce the cyanide group.
Industrial Production Methods
In an industrial setting, the production of 2,3,5-Trichloro-6-(1,4-diazepan-1-yl)-4-pyridyl cyanide is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-6-(1,4-diazepan-1-yl)-4-pyridyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or reduced nitrogen-containing compounds.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
2,3,5-Trichloro-6-(1,4-diazepan-1-yl)-4-pyridyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-(1,4-diazepan-1-yl)-4-pyridyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloro-4-pyridyl cyanide: Lacks the diazepane ring, making it less complex.
6-(1,4-Diazepan-1-yl)-4-pyridyl cyanide: Does not have the trichloro substitution, affecting its reactivity.
Uniqueness
2,3,5-Trichloro-6-(1,4-diazepan-1-yl)-4-pyridyl cyanide is unique due to the presence of both the diazepane ring and the trichloro substitution, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11Cl3N4 |
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Molecular Weight |
305.6 g/mol |
IUPAC Name |
2,3,5-trichloro-6-(1,4-diazepan-1-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C11H11Cl3N4/c12-8-7(6-15)9(13)11(17-10(8)14)18-4-1-2-16-3-5-18/h16H,1-5H2 |
InChI Key |
HOPCRPJOSCCCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=C(C(=C2Cl)C#N)Cl)Cl |
Origin of Product |
United States |
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